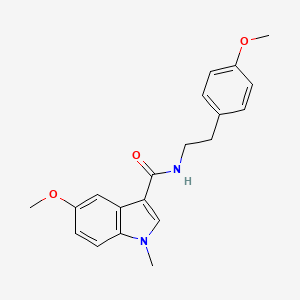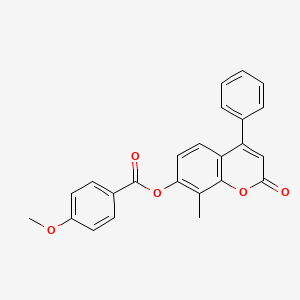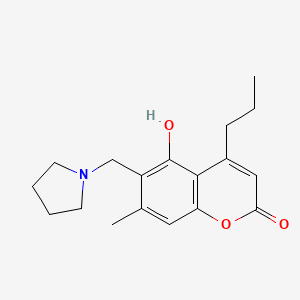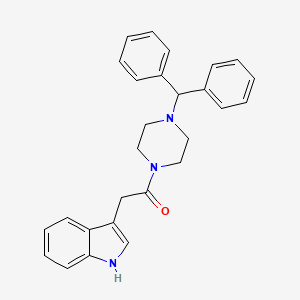![molecular formula C24H20O7 B11152719 propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate](/img/structure/B11152719.png)
propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is a synthetic organic compound belonging to the class of bichromen derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The bichromen structure is characterized by two fused chromen (benzopyran) rings, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves the following steps:
Formation of the bichromen core: The bichromen core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde derivatives and malonic acid. These reactions are often catalyzed by acidic or basic conditions and may require elevated temperatures to proceed efficiently.
Introduction of the propyl group: The propyl group can be introduced through an esterification reaction using propyl alcohol and an appropriate carboxylic acid derivative of the bichromen core. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be incorporated to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bichromen derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases such as cancer, infectious diseases, and neurodegenerative disorders.
Industry: It can be used in the formulation of specialty chemicals, dyes, and pigments due to its unique chromophoric properties.
Mecanismo De Acción
The mechanism of action of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to its antioxidant effects.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This modulation can result in the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative damage.
Comparación Con Compuestos Similares
Propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate can be compared with other similar bichromen derivatives:
Isopropyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate: The ethyl ester derivative may have different solubility and pharmacokinetic properties compared to the propyl ester.
Methyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate: The methyl ester derivative may exhibit different biological activities and stability profiles.
Conclusion
Propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, biology, and materials science.
Propiedades
Fórmula molecular |
C24H20O7 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
propyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H20O7/c1-3-10-28-22(26)13-29-19-9-8-16-17(12-21(25)31-23(16)14(19)2)18-11-15-6-4-5-7-20(15)30-24(18)27/h4-9,11-12H,3,10,13H2,1-2H3 |
Clave InChI |
KJRHVICQWDQTFE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid](/img/structure/B11152646.png)
![3-[6-(4-benzylpiperazino)-6-oxohexyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11152650.png)
![6-chloro-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152657.png)
![1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B11152663.png)
![[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B11152666.png)
![4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11152670.png)
![(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11152684.png)

![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine](/img/structure/B11152703.png)
![ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate](/img/structure/B11152704.png)


![(2S)-2-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)pentanedioic acid](/img/structure/B11152720.png)
